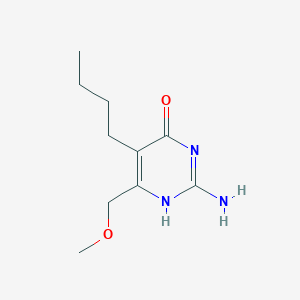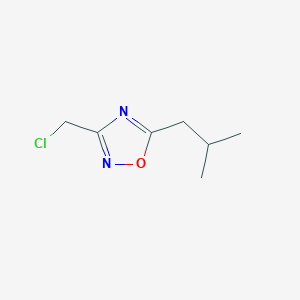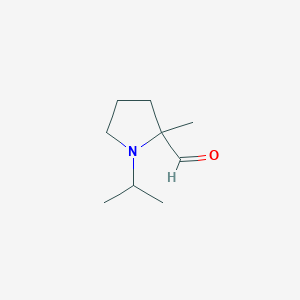![molecular formula C12H13F3N2O B068698 1-[4-(Trifluoromethyl)benzoyl]piperazine CAS No. 179334-12-4](/img/structure/B68698.png)
1-[4-(Trifluoromethyl)benzoyl]piperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-[4-(Trifluoromethyl)benzoyl]piperazine involves multiple steps, including hydrazinolysis, trifluoroacetylation, cyclization, hydrogenation, condensation, and deprotection processes. These methods demonstrate the complexity and versatility in synthesizing piperazine derivatives, offering pathways to design compounds with specific functions and characteristics (Zhang Sheng-ju, 2008).
Molecular Structure Analysis
The molecular structure of 1-[4-(Trifluoromethyl)benzoyl]piperazine derivatives has been elucidated using techniques like IR, 1H NMR, 13C NMR, and MS. These studies provide insights into the configuration, conformation, and electronic properties of the molecule, which are critical for understanding its chemical behavior and reactivity. The presence of the trifluoromethyl group contributes to the molecule's electronegativity and hydrophobic character, affecting its interaction with biological targets and solvents (Zhang Sheng-ju, 2008).
Chemical Reactions and Properties
Piperazine derivatives, including 1-[4-(Trifluoromethyl)benzoyl]piperazine, exhibit a variety of chemical reactions due to the presence of functional groups that can undergo nucleophilic substitution, reduction, and conjugation reactions. These reactions allow for further modification of the piperazine core, leading to the synthesis of compounds with tailored properties for specific applications. The chemical reactivity of these compounds is influenced by the electronic effects of the trifluoromethylbenzoyl group, which can stabilize or destabilize intermediates during reactions (Zhang Sheng-ju, 2008).
Physical Properties Analysis
The physical properties of 1-[4-(Trifluoromethyl)benzoyl]piperazine derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. The trifluoromethyl group, being highly electronegative, affects the compound's polarity and, consequently, its solubility in various solvents. Understanding these properties is essential for the compound's application in chemical synthesis, pharmaceutical formulation, and material science.
Chemical Properties Analysis
The chemical properties of 1-[4-(Trifluoromethyl)benzoyl]piperazine are characterized by its reactivity towards various chemical reagents. Its ability to form bonds with other molecules, participate in chemical reactions, and its stability under different conditions are essential aspects of its chemical behavior. The trifluoromethyl group enhances the compound's acidity, lipophilicity, and metabolic stability, making it a valuable moiety in medicinal chemistry for drug design and development.
Applications De Recherche Scientifique
Synthesis and Labeling for Metabolism Studies
Piperazine derivatives like 1-benzyl-4-picolinoyl-piperazine have been synthesized specifically for use in metabolism studies, where isotopes such as Carbon-14 and Tritium are introduced for tracing purposes. This approach can be applied to 1-[(4-Trifluoromethyl)benzoyl]piperazine to study its metabolic pathways and distribution in biological systems (Zólyomi & Budai, 1981).
Antimicrobial and Antioxidant Activities
Piperazine derivatives have shown significant antimicrobial activity against various pathogenic bacterial and fungal strains. Additionally, some compounds exhibit moderate antioxidant activity, indicating their potential in developing new antimicrobial and antioxidant agents (Mallesha & Mohana, 2011).
Drug Metabolism and Enzyme Involvement
The metabolic pathways of piperazine-based drugs have been extensively studied, identifying the enzymes involved in their oxidative metabolism. Such studies help in understanding the drug's pharmacokinetics and interactions within the human body, essential for drug development processes (Hvenegaard et al., 2012).
Anti-acetylcholinesterase Activity
Some piperazine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is crucial for developing treatments for conditions like Alzheimer's disease. These compounds show promise due to their high potency and selectivity (Sugimoto et al., 1990).
Cancer Cell Cytotoxicity
Novel piperazine derivatives have been designed and demonstrated significant cell growth inhibitory activity on various cancer cell lines, indicating their potential application in cancer research and therapy (Yarim et al., 2012).
Antibacterial Activities
The synthesis of 1,4-disubstituted piperazines and their evaluation for antibacterial activities highlight the potential of piperazine derivatives in combating resistant strains of bacteria, contributing to the development of new antibacterial agents (Shroff et al., 2022).
Safety And Hazards
The safety information for “1-[4-(Trifluoromethyl)benzoyl]piperazine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)10-3-1-9(2-4-10)11(18)17-7-5-16-6-8-17/h1-4,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTRUOBOJNFCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424607 | |
| Record name | piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)benzoyl]piperazine | |
CAS RN |
179334-12-4 | |
| Record name | 1-Piperazinyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179334-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)

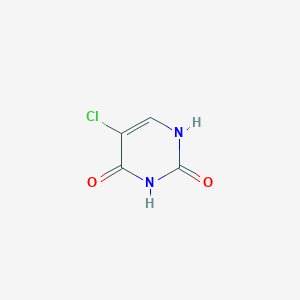
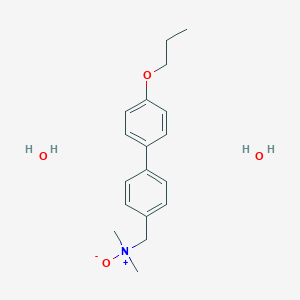
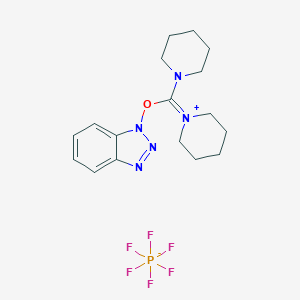
![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)
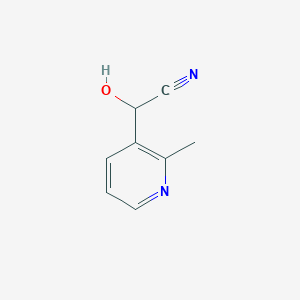
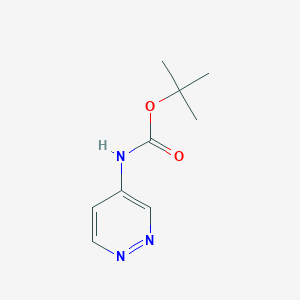
![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)
